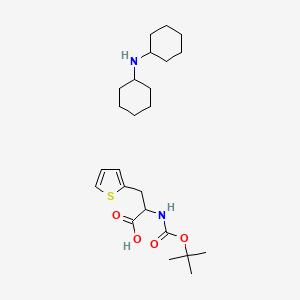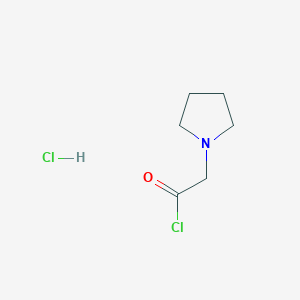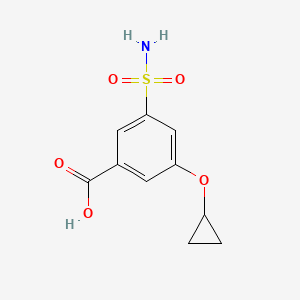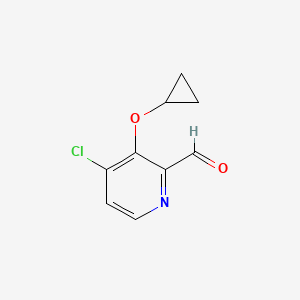![molecular formula C14H11N3O5 B14802812 3,4-dihydroxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B14802812.png)
3,4-dihydroxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dihydroxy-N’-(4-nitrobenzylidene)benzohydrazide is a hydrazone derivative, which is a type of Schiff base. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-dihydroxy-N’-(4-nitrobenzylidene)benzohydrazide can be synthesized through the condensation reaction between 3,4-dihydroxybenzohydrazide and 4-nitrobenzaldehyde in a methanolic medium. The reaction typically requires a catalytic amount of formic acid to proceed efficiently . The reaction conditions involve stirring the reactants at room temperature for several hours until the product precipitates out.
Industrial Production Methods
While specific industrial production methods for 3,4-dihydroxy-N’-(4-nitrobenzylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-dihydroxy-N’-(4-nitrobenzylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzohydrazide derivatives.
Scientific Research Applications
3,4-dihydroxy-N’-(4-nitrobenzylidene)benzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Medicine: Potential therapeutic agent due to its antibacterial, antifungal, and anticancer activities.
Industry: Can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,4-dihydroxy-N’-(4-nitrobenzylidene)benzohydrazide involves its interaction with various molecular targets:
Antioxidant Activity: The compound can donate hydrogen atoms from its hydroxyl groups to neutralize reactive oxygen species, thereby preventing oxidative damage to biomolecules.
Antibacterial and Antifungal Activity: It can interact with microbial cell membranes or intracellular targets, disrupting their function and leading to cell death.
Anticancer Activity: The compound may induce apoptosis in cancer cells by interacting with specific cellular pathways and proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-N’-(3-nitrobenzylidene)benzohydrazide
- 2,4-dihydroxy-N’-(3-nitrobenzylidene)benzohydrazide
- 4-methyl-N’-(3-nitrobenzylidene)benzohydrazide
Uniqueness
3,4-dihydroxy-N’-(4-nitrobenzylidene)benzohydrazide is unique due to the presence of both hydroxyl groups at the 3 and 4 positions and a nitro group at the 4 position on the benzylidene ring. This specific arrangement of functional groups enhances its reactivity and potential biological activities compared to similar compounds .
Properties
Molecular Formula |
C14H11N3O5 |
|---|---|
Molecular Weight |
301.25 g/mol |
IUPAC Name |
3,4-dihydroxy-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H11N3O5/c18-12-6-3-10(7-13(12)19)14(20)16-15-8-9-1-4-11(5-2-9)17(21)22/h1-8,18-19H,(H,16,20)/b15-8+ |
InChI Key |
WPCCATDDRFVPFL-OVCLIPMQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC(=C(C=C2)O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC(=C(C=C2)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E)-but-2-enedioic acid;N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,3-benzothiazol-2-amine](/img/structure/B14802753.png)
![1-[2-(Cyclohex-1-en-1-yl)ethyl]-3-phenylurea](/img/structure/B14802758.png)
![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B14802764.png)


![(13S)-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B14802774.png)
![calcium bis{7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate}](/img/structure/B14802780.png)
![3-{[(E)-(3-chlorophenyl)methylidene]amino}benzamide](/img/structure/B14802794.png)

![9H-pyrido[2,3-b]indol-1-ium](/img/structure/B14802801.png)
![(1Z,6R,11R,13R,14S,15S,16R,19Z,23R,27R)-23-acetyl-27-hydroxy-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19-triene-14,2'-oxirane]-3,18-dione](/img/structure/B14802810.png)
